molecular formula C10H15NO2 B1142790 (R)-1-(3,5-dimethoxyphenyl)ethanamine CAS No. 1257106-72-1

(R)-1-(3,5-dimethoxyphenyl)ethanamine

Cat. No.: B1142790
CAS No.: 1257106-72-1
M. Wt: 181.23
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Description

(R)-1-(3,5-Dimethoxyphenyl)ethanamine (CAS 1241676-71-0) is a chiral amine with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol. Its stereochemistry is defined by an (R)-configuration at the chiral center . Key properties include:

  • InChIKey: BVAAZZHQLIEDTA-SSDOTTSWSA-N
  • Topological polar surface area: 44.5 Ų (indicating moderate polarity)
  • Hydrogen bond donors: 1
  • Storage: Requires protection from light and storage under inert atmosphere at room temperature .
  • Hazard: Classified with H314 ("Causes severe skin burns and eye damage") .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(3,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAAZZHQLIEDTA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914010
Record name 1-(3,5-Dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97294-78-5
Record name 1-(3,5-Dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-dimethoxyphenyl)ethanamine can be achieved through several methods. One common approach involves the reduction of the corresponding nitrostyrene derivative. The nitrostyrene can be synthesized by the condensation of 3,5-dimethoxybenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The resulting nitrostyrene is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield ®-1-(3,5-dimethoxyphenyl)ethanamine.

Industrial Production Methods

Industrial production of ®-1-(3,5-dimethoxyphenyl)ethanamine typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing catalytic hydrogenation for the reduction step to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,5-dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the ethanamine chain or the aromatic ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.

Scientific Research Applications

®-1-(3,5-dimethoxyphenyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-(3,5-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Electronic and Physical Properties

The table below compares electronic, physical, and safety profiles of (R)-1-(3,5-dimethoxyphenyl)ethanamine with analogs differing in substituent groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility Hazard Class Key Applications/Notes
This compound 3,5-OCH₃ C₁₀H₁₅NO₂ 181.23 Organic solvents H314 Chiral intermediate in synthesis
(R)-1-(3,5-Difluorophenyl)ethanamine 3,5-F C₈H₉F₂N 157.16 Polar organic solvents Not specified Potential CNS drug candidate
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine 3,5-CF₃ C₁₀H₁₁F₆N 283.20 Organic solvents Irritant (H315) High lipophilicity for agrochemicals
(R)-1-(3,5-Dimethylphenyl)ethanamine 3,5-CH₃ C₁₀H₁₅N 149.24 Organic solvents Not specified Intermediate in asymmetric catalysis
(R)-1-(3,4-Dimethoxyphenyl)ethanamine 3,4-OCH₃ C₁₀H₁₅NO₂ 181.23 Organic solvents H314 Altered steric effects vs. 3,5-substitution
Key Observations:
  • Electronic Effects: Methoxy (-OCH₃): Electron-donating via resonance, enhancing amine basicity and stabilizing charge in protonated forms. This contrasts with trifluoromethyl (-CF₃) groups, which are electron-withdrawing, reducing basicity but increasing stability against oxidation .
  • Steric Effects :
    • 3,5-Dimethoxy substitution creates symmetrical steric hindrance, whereas 3,4-dimethoxy analogs (e.g., CAS 390815-41-5) exhibit asymmetric spatial arrangements, affecting binding in enantioselective reactions .

Solubility and Stability

  • Solubility : The dimethoxy derivative’s solubility in organic solvents (e.g., DCM, THF) is comparable to its methyl-substituted analog but lower than fluorinated derivatives due to reduced polarity .
  • Stability : Methoxy groups are prone to demethylation under acidic conditions, whereas -CF₃ and -F substituents enhance metabolic stability in pharmaceutical contexts .

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